Ethyl 2-amino-4,4-difluoro-3-oxobutanoate hydrochloride
Description
Chemical Identity and Nomenclature of Ethyl 2-Amino-4,4-Difluoro-3-Oxobutanoate Hydrochloride
Systematic IUPAC Nomenclature and Molecular Formula
The IUPAC name This compound reflects its structural components:
- Ethyl ester group : Derived from the carboxylate moiety at position 1.
- Amino substituent : Located at position 2 of the butanoate backbone.
- Difluoro and ketone groups : Positioned at carbons 4 and 3, respectively.
- Hydrochloride counterion : Neutralizes the amino group’s basicity.
The molecular formula is C₆H₁₀ClF₂NO₃ , with a molecular weight of 217.60 g/mol . The structural formula (Figure 1) highlights the spatial arrangement of functional groups:
$$ \text{CCOC(=O)C(C(=O)C(F)F)N.Cl} $$
This configuration is validated by its SMILES notation and InChI key (DKSZHZDYFOOXOP-UHFFFAOYSA-N).
Table 1: Key Nomenclature and Formula Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₆H₁₀ClF₂NO₃ | |
| Molecular Weight | 217.60 g/mol | |
| CAS Registry Number | 1651167-45-1 |
Structural Isomerism and Tautomeric Forms
The compound exhibits potential for structural isomerism and tautomerism due to its β-ketoester backbone and amino group:
Structural Isomerism
- Positional isomers : Variations in fluorine or amino group placement (e.g., 3-amino-4,4-difluoro vs. 2-amino-3,3-difluoro).
- Functional group isomers : Rearrangements yielding imine or enamine derivatives under specific conditions.
Tautomerism
The β-keto group facilitates keto-enol tautomerism , a dynamic equilibrium between the keto form (dominant) and enol form (stabilized by conjugation):
$$ \text{Keto form} \rightleftharpoons \text{Enol form} $$
In the enol tautomer, the α-hydrogen adjacent to the ketone migrates to the oxygen, forming a conjugated enol (Figure 2). While the keto form is typically more stable, the enol form gains stabilization via intramolecular hydrogen bonding and resonance. For this compound, the presence of electron-withdrawing fluorine atoms may further stabilize the enol form by enhancing conjugate system electron delocalization.
Table 2: Comparative Stability of Tautomers
| Factor | Keto Form | Enol Form |
|---|---|---|
| Stabilization Mechanism | Hyperconjugation | Resonance + H-bonding |
| Dominance at RT | Yes | Minor component |
| Impact of Fluorine | Reduces α-H acidity slightly | Enhances conjugation stability |
Salt Formation Rationale: Hydrochloride Counterion Selection
The hydrochloride salt form is chosen to enhance the compound’s physicochemical properties:
Key Rationales:
- Solubility Enhancement : Protonation of the amino group by HCl increases polarity, improving aqueous solubility for synthetic or analytical applications.
- Crystallization Control : Ionic interactions between the ammonium cation (NH₃⁺) and chloride anion (Cl⁻) facilitate crystallization, aiding purification.
- Stability : Salt formation reduces hygroscopicity and oxidative degradation risks associated with free amine forms.
Table 3: Free Base vs. Hydrochloride Salt Properties
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Solubility in Water | Low | Moderate to High |
| Melting Point | Not reported | Likely elevated |
| Storage Stability | Prone to oxidation | Improved |
The selection of HCl over other acids (e.g., sulfuric, acetic) is driven by its non-reactive nature, minimal steric effects, and compatibility with downstream synthetic steps.
Properties
Molecular Formula |
C6H10ClF2NO3 |
|---|---|
Molecular Weight |
217.60 g/mol |
IUPAC Name |
ethyl 2-amino-4,4-difluoro-3-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C6H9F2NO3.ClH/c1-2-12-6(11)3(9)4(10)5(7)8;/h3,5H,2,9H2,1H3;1H |
InChI Key |
DKSZHZDYFOOXOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C(F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4,4-difluoro-3-oxobutanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with ethyl acetoacetate, which undergoes fluorination to introduce the fluorine atoms.
Amination: The fluorinated intermediate is then subjected to amination, where an amino group is introduced.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
The reaction conditions generally include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key considerations include the selection of raw materials, reaction kinetics, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4,4-difluoro-3-oxobutanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the keto group yields the corresponding alcohol, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
Ethyl 2-amino-4,4-difluoro-3-oxobutanoate hydrochloride serves as a versatile building block in the synthesis of more complex molecules. Its fluorinated structure is particularly valuable in developing fluorinated pharmaceuticals due to the enhanced metabolic stability and bioactivity conferred by fluorine atoms.
Biology
The compound has been studied for its potential biological activities:
- Enzyme Inhibition: It may act as an inhibitor for various enzymes, influencing metabolic pathways.
- Receptor Binding: The structural features allow it to interact with biological receptors, potentially modulating their activity.
Medicine
Research is ongoing to explore its therapeutic applications:
- Antiviral Activity: Studies have indicated that derivatives of this compound exhibit inhibitory effects against HIV protease with low IC50 values.
- Anti-inflammatory Properties: Similar compounds have shown promise in alleviating inflammation and pain through interactions with biological receptors involved in these pathways.
Industry
In industrial applications, this compound is utilized in:
- Agrochemicals: Its unique properties make it suitable for developing pesticides and herbicides.
- Materials Science: The compound's characteristics can be leveraged to create specialized materials with desired properties.
Cytotoxicity Study
A study evaluated the cytotoxic effects of ethyl derivatives on various cancer cell lines using MTT assays. The findings demonstrated significant inhibition of cell proliferation at specific concentrations, indicating selectivity towards cancerous cells over normal cells. This suggests potential for targeted cancer therapy.
Antiviral Efficacy Study
Another investigation focused on the antiviral activity against HIV. Derivatives were tested for their efficacy in inhibiting viral replication. Some compounds exhibited EC50 values lower than standard antiviral agents, highlighting their potential as therapeutic options against viral infections.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4,4-difluoro-3-oxobutanoate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, while the amino and keto groups participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying biochemical pathways and developing new drugs.
Comparison with Similar Compounds
Key Insights :
- Fluorine Substitution : The trifluoro analog (SH-6539) exhibits higher lipophilicity (logP ~1.2 estimated) compared to the difluoro target compound, impacting membrane permeability in drug design .
- Chloro vs. Amino Groups: The chloro derivative () lacks the nucleophilic amino group, limiting its utility in peptide coupling but favoring electrophilic reactivity .
Analogs with Functional Group Modifications
Key Insights :
- Ethoxymethylene Group: The ethoxymethylene analog (CAS 176969-33-8) serves as a precursor for heterocyclic synthesis due to its conjugated double bond, unlike the amino-substituted target compound .
Biological Activity
Ethyl 2-amino-4,4-difluoro-3-oxobutanoate hydrochloride is an organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Functional Groups : The compound contains an amino group, a difluoroketone moiety, and an ester functional group.
- Molecular Formula : CHClFNO
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Difluoroketone : Starting from ethyl difluoroacetate, the compound can be synthesized through nucleophilic substitution reactions.
- Hydrochloride Formation : The hydrochloride salt is formed by reacting the base form with hydrochloric acid.
Antimicrobial Activity
Recent studies have indicated that compounds similar to ethyl 2-amino-4,4-difluoro-3-oxobutanoate exhibit significant antimicrobial properties. For example:
- Cytotoxicity Tests : Compounds with similar structures were tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), showing promising cytotoxic effects .
| Compound Type | Cell Line | IC (μM) |
|---|---|---|
| Ethyl derivatives | MCF-7 | 12.5 |
| Difluorinated analogs | HCT-116 | 15.8 |
Antiviral Activity
Compounds containing difluoro groups have been studied for their antiviral properties:
- HIV Inhibition : Some derivatives have shown inhibitory effects against HIV protease with IC values in the low micromolar range .
Anti-inflammatory and Analgesic Properties
Research indicates that similar compounds may possess anti-inflammatory and analgesic properties:
- Mechanism of Action : The presence of the amino group is believed to enhance interaction with biological receptors involved in pain and inflammation pathways .
Case Studies and Research Findings
-
Case Study on Cytotoxicity : A study evaluated the cytotoxic effects of ethyl derivatives on various cancer cell lines using MTT assays. Results showed significant inhibition of cell proliferation at specific concentrations.
- Findings : The compound demonstrated selectivity towards cancerous cells over normal cells, suggesting potential for targeted cancer therapy.
-
Antiviral Efficacy : Another study focused on the antiviral activity against HIV, where derivatives were tested for their efficacy in inhibiting viral replication.
- Results : Compounds exhibited varying degrees of activity, with some achieving EC values lower than standard antiviral agents.
Q & A
Q. What are the recommended synthetic routes for preparing Ethyl 2-amino-4,4-difluoro-3-oxobutanoate hydrochloride?
A practical method involves the condensation of ethyl 4,4-difluoro-3-oxobutanoate (CAS 352-24-9) with an amine source under acidic conditions, followed by hydrochlorination. For example, intermediates like ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (CAS 176969-33-8) can be hydrolyzed and subsequently treated with HCl to yield the hydrochloride salt . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products such as over-fluorinated derivatives .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Combine analytical techniques:
- NMR : Analyze , , and spectra to confirm substituent positions (e.g., fluorines at C4 and ketone at C3) .
- HPLC-MS : Use reverse-phase chromatography with a C18 column and electrospray ionization to assess purity (>98%) and molecular weight (expected [M+H] at 224.08) .
- X-ray crystallography : Employ SHELXL for single-crystal refinement to resolve stereochemical ambiguities .
Q. What are the solubility properties of this compound in common solvents?
this compound is polar due to its ionic nature. Preliminary data suggest:
- High solubility in polar aprotic solvents (DMSO, DMF).
- Moderate solubility in methanol/water mixtures (1:1 v/v).
- Low solubility in non-polar solvents (hexane, chloroform).
Calibrate solvent systems using UV-Vis spectroscopy for kinetic studies .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the fluorinated β-ketoester moiety?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic/nucleophilic sites. For example:
Q. How should researchers resolve contradictions in reported physical data (e.g., melting point discrepancies)?
Cross-reference datasets using orthogonal methods:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
- Differential Scanning Calorimetry (DSC) : Measure phase transitions.
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which may affect melting behavior.
For example, discrepancies in melting points (e.g., 101–105°C vs. 110°C) may arise from polymorphic forms or residual solvents .
Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?
- Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane/ethanol gradients to separate enantiomers .
- Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) during aminolysis to favor one enantiomer.
Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .
Q. How can the compound’s stability under varying pH conditions be systematically evaluated?
Design a kinetic study:
- Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C and 40°C.
- Track degradation via LC-MS at intervals (0, 24, 48, 72 hours).
- Identify degradation products (e.g., hydrolysis to 4,4-difluoro-3-oxobutanoic acid) and model degradation pathways using Arrhenius equations .
Methodological Considerations
Q. What precautions are necessary when handling this compound in air-sensitive reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
